N2-(4-ethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
Description
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Properties
IUPAC Name |
4-N-(4-ethylphenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-2-15-6-8-17(9-7-15)26-19-28-20(30-21(29-19)31-10-12-32-13-11-31)27-18-5-3-4-16(14-18)22(23,24)25/h3-9,14H,2,10-13H2,1H3,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNRKFSMMMOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-ethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core with various substituents that enhance its biological activity. The general structure can be represented as follows:
- Molecular Formula : C23H26F3N7O
- Molecular Weight : 455.48 g/mol
- CAS Number : 1179439-43-0
The presence of the trifluoromethyl group and morpholino moiety contributes to its lipophilicity and ability to penetrate biological membranes, making it an interesting candidate for drug development.
This compound primarily exerts its biological effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival:
- PI3K/Akt Pathway Inhibition : This compound has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Anticancer Activity : Research indicates that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Case Studies
-
In Vitro Studies :
- A derivative of the compound demonstrated an IC50 value of 0.20 μM against A549 cells and 1.25 μM against MCF-7 cells, indicating strong anticancer properties .
- Another study reported that triazine derivatives could induce apoptosis by modulating BAX and Bcl-2 protein levels in DLD-1 and HT-29 colorectal cancer cell lines .
- In Vivo Studies :
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.20 | PI3K/Akt pathway inhibition |
| MCF-7 (Breast) | 1.25 | Induction of apoptosis |
| HeLa (Cervical) | 1.03 | Modulation of BAX/Bcl-2 ratio |
| DLD-1 (Colorectal) | 13.71 | Apoptotic pathway activation |
| HT-29 (Colorectal) | 17.78 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
